Cas no 380341-47-9 (N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide)
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonic acid diethylamide
- N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Z56821506
- N,N,1-triethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide
- G25898
- EN300-03969
- AKOS000122522
- 380341-47-9
- FQA34147
-
- Inchi: 1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18)
- InChI Key: WKZPJIIXBPWJCY-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)NC(CN2CC)=O)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 311.13036271Da
- Monoisotopic Mass: 311.13036271Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.1Ų
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV22146-50mg |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 50mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-100mg |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 100mg |
$139.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-250mg |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 250mg |
$185.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-500mg |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 500mg |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-1g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 1g |
$426.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-2.5g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
| A2B Chem LLC | AV22146-5g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95% | 5g |
$1167.00 | 2024-04-20 | |
| Enamine | EN300-03969-0.05g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
| Enamine | EN300-03969-0.1g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
| Enamine | EN300-03969-0.25g |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide |
380341-47-9 | 95.0% | 0.25g |
$142.0 | 2025-02-19 |
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
N,N,1-Triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CAS No. 380341-47-9): An Overview
N,N,1-Triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CAS No. 380341-47-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The quinoxaline scaffold is a heterocyclic aromatic compound with a fused benzene and pyrazine ring system. The presence of the sulfonamide group in the structure of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide imparts additional functionality and reactivity, making it a versatile molecule for various chemical and biological studies.
Recent research has focused on the synthesis and biological evaluation of quinoxaline derivatives to explore their potential as lead compounds in drug discovery. A study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of several quinoxaline sulfonamides, including N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and their evaluation for antiproliferative activity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
The antiproliferative activity of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is attributed to its ability to interfere with key cellular processes such as DNA replication and protein synthesis. The sulfonamide group plays a crucial role in this mechanism by forming hydrogen bonds with target proteins or nucleic acids, thereby disrupting their function.
In addition to its antiproliferative properties, N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has also shown promise as an antimicrobial agent. A study conducted by researchers at the University of California in 2021 demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.
The synthesis of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves a multi-step process that includes the formation of the quinoxaline core followed by functionalization with the sulfonamide group. One common synthetic route involves the condensation of 2-aminoquinazoline with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further modified to introduce the triethyl substituents on the nitrogen atoms.
The structural diversity and functional versatility of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide make it an attractive candidate for further optimization and development as a therapeutic agent. Ongoing research is focused on improving its pharmacokinetic properties and reducing potential side effects to enhance its clinical utility.
In conclusion, N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (CAS No. 380341-47-9) represents a promising compound with significant potential in various therapeutic areas. Its unique chemical structure and biological activities make it a valuable target for further investigation and development in medicinal chemistry.
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